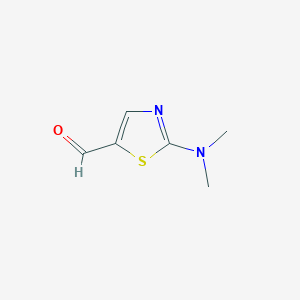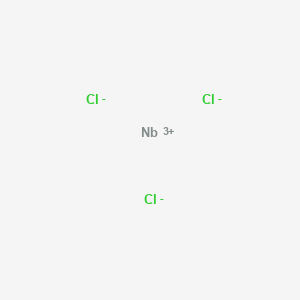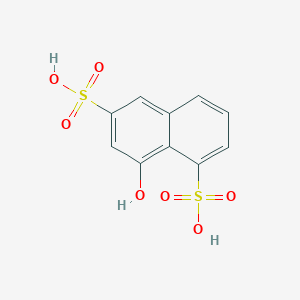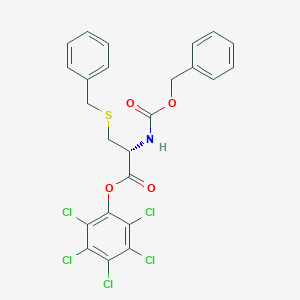
苯并-18-冠-6
描述
Benzo-18-crown-6 is a macrocyclic compound belonging to the crown ether family. It consists of an 18-membered ring with six oxygen atoms and a benzene ring attached. This structure allows it to form stable complexes with various cations, particularly alkali metal ions. Benzo-18-crown-6 is widely used in chemical analysis, organic synthesis, and as a phase transfer catalyst due to its ability to selectively bind metal ions .
科学研究应用
作用机制
Target of Action
Benzo-18-crown-6, also known as dibenzo-18-crown-6, is a macrocyclic ligand . Its primary targets are metal cations, particularly alkali metal cations . The compound’s role is to selectively bind and extract these cations in the solution phase .
Mode of Action
The mode of action of Benzo-18-crown-6 involves the formation of complexes with metal ions . The compound coordinates with metal ions more readily than other ligands due to its planar oxygen atoms, which provide a strong negative potential barrier . This interaction results in the formation of stable metal-ligand complexes .
Result of Action
The primary result of Benzo-18-crown-6’s action is the formation of stable metal-ligand complexes . This can lead to the extraction of metal ions from the solution, thereby altering the concentration of these ions . In a biological context, this could potentially disrupt normal cellular functions that depend on these metal ions.
Action Environment
The action of Benzo-18-crown-6 can be influenced by various environmental factors. For instance, the presence of other metal ions can affect the selectivity of the compound for its target ions . Additionally, factors such as temperature and pH could potentially influence the stability and efficacy of the metal-ligand complexes formed .
准备方法
Synthetic Routes and Reaction Conditions: Benzo-18-crown-6 can be synthesized through several methods. One common approach involves the reaction of benzoquinone with ethylene glycol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds through a series of condensation and cyclization steps to form the macrocyclic structure .
Industrial Production Methods: Industrial production of benzo-18-crown-6 typically involves the use of high-purity starting materials and controlled reaction conditions to ensure the formation of the desired product. The process may include purification steps such as recrystallization and column chromatography to obtain high-purity benzo-18-crown-6 .
化学反应分析
Types of Reactions: Benzo-18-crown-6 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzoquinone derivatives.
Reduction: Reduction reactions can convert benzo-18-crown-6 to its corresponding hydroquinone derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products: The major products formed from these reactions include substituted benzo-18-crown-6 derivatives, which can have different functional groups attached to the benzene ring .
相似化合物的比较
Benzo-18-crown-6 is unique among crown ethers due to the presence of the benzene ring, which enhances its binding affinity for certain metal ions. Similar compounds include:
18-crown-6: Lacks the benzene ring and has a lower binding affinity for certain metal ions compared to benzo-18-crown-6.
Dibenzo-18-crown-6: Contains two benzene rings, providing even higher binding affinity and selectivity for specific metal ions.
4’-Aminobenzo-18-crown-6: Functionalized with an amino group, offering additional binding sites and potential for further chemical modifications.
Benzo-18-crown-6 stands out due to its balanced properties, making it a versatile and widely used compound in various scientific and industrial applications.
属性
IUPAC Name |
2,5,8,11,14,17-hexaoxabicyclo[16.4.0]docosa-1(22),18,20-triene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O6/c1-2-4-16-15(3-1)21-13-11-19-9-7-17-5-6-18-8-10-20-12-14-22-16/h1-4H,5-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSFHXKRFDFROER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOCCOC2=CC=CC=C2OCCOCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50878074 | |
| Record name | B18C6-BENZO CROWN ETHER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50878074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14098-24-9 | |
| Record name | Benzo-18-crown-6 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14098-24-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B18C6-BENZO CROWN ETHER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50878074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does B18C6 interact with metal ions?
A1: B18C6 forms inclusion complexes with metal ions, primarily through interactions with its six oxygen atoms. [] The cation is held within the crown ether cavity by electrostatic attractions, creating a host-guest complex. [, , , ] The size of the cation and the crown ether cavity play a crucial role in determining the stability of the complex. []
Q2: Does the nature of the solvent influence these interactions?
A2: Yes, solvent properties significantly impact B18C6-cation interactions. [, , ] The stability of the complex is generally higher in aprotic solvents compared to protic solvents. [, ] This is due to competitive hydrogen bonding between the crown ether and protic solvents, which can disrupt complex formation. []
Q3: How do structural modifications to B18C6 affect its interactions?
A3: The introduction of substituents on the benzo group of B18C6 can alter its binding properties. For example, the presence of a thiazole group in dibenzo-18-crown-6 ether (BTB) significantly enhances selectivity for silver ions (Ag+) over other divalent cations. []
Q4: What is the molecular formula and weight of B18C6?
A4: The molecular formula of B18C6 is C16H24O6, and its molecular weight is 312.36 g/mol.
Q5: How can spectroscopic techniques help characterize B18C6 and its complexes?
A5: Several spectroscopic techniques are valuable for characterizing B18C6:
Q6: Is B18C6 stable under various environmental conditions?
A6: The stability of B18C6 can be influenced by factors like pH, temperature, and the presence of oxidizing agents. While specific stability data under various conditions is not provided in the papers, it's crucial to consider these factors for practical applications.
Q7: Can B18C6 act as a catalyst or phase transfer reagent?
A7: Yes, B18C6 can act as a phase transfer catalyst due to its ability to form complexes with metal ions and increase their solubility in organic solvents. [] This property is particularly valuable in reactions involving inorganic salts and organic reactants. []
Q8: How have computational methods been employed to study B18C6?
A8: Computational chemistry plays a crucial role in understanding the structural and electronic properties of B18C6 and its complexes:
Q9: How do structural modifications of B18C6 influence its binding affinity and selectivity for different cations?
A9: The relationship between structure and activity is crucial for understanding crown ether selectivity:
Q10: What are some significant historical milestones in the research of B18C6 and crown ethers in general?
A10: The discovery of crown ethers, including B18C6, by Charles Pedersen in the 1960s marked a significant milestone in supramolecular chemistry. [] His pioneering work led to the Nobel Prize in Chemistry in 1987 and opened up a new field dedicated to studying host-guest chemistry and molecular recognition. Research on B18C6 and its analogs has continued to grow, with applications spanning various disciplines.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















